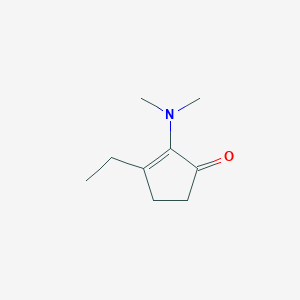![molecular formula C12H9N3S2 B14386819 6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione CAS No. 89569-80-2](/img/structure/B14386819.png)
6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione is a heterocyclic compound that features a thieno[2,3-e][1,2,4]triazine core with a 4-methylphenyl substituent at the 6-position and a thione group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylthiourea with 2-bromo-3-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or ethylene glycol, and the mixture is heated to promote cyclization, yielding the desired thieno[2,3-e][1,2,4]triazine-3(2H)-thione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or alkoxides, under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted thieno[2,3-e][1,2,4]triazine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as a therapeutic agent due to its unique structural features and biological activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. The compound’s thione group may play a crucial role in its biological activity by forming covalent bonds with target proteins, leading to the modulation of their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar thieno core but differ in the fused ring system.
Thieno[3,2-b]pyridine derivatives: Similar in structure but with a different nitrogen arrangement in the fused ring.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives: These compounds have a similar triazine core but with additional fused rings.
Uniqueness
6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione is unique due to its specific substitution pattern and the presence of a thione group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
89569-80-2 |
|---|---|
Formule moléculaire |
C12H9N3S2 |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
6-(4-methylphenyl)-2H-thieno[2,3-e][1,2,4]triazine-3-thione |
InChI |
InChI=1S/C12H9N3S2/c1-7-2-4-8(5-3-7)10-6-9-11(17-10)13-12(16)15-14-9/h2-6H,1H3,(H,13,15,16) |
Clé InChI |
FINKPRNAFGQWBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC3=NNC(=S)N=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


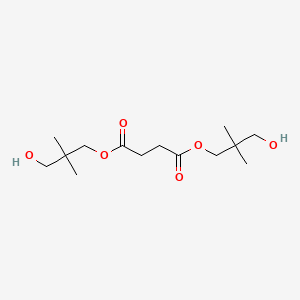
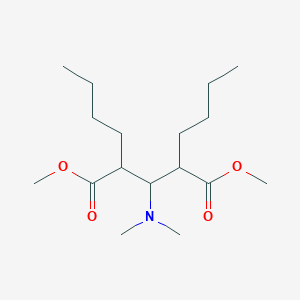
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)

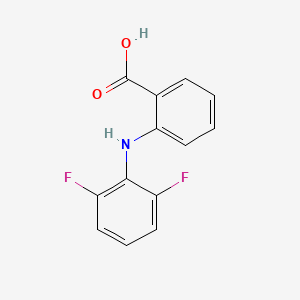


![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
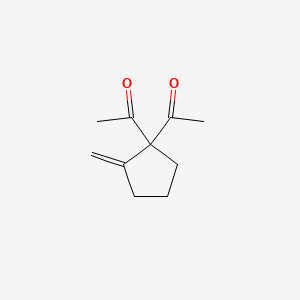
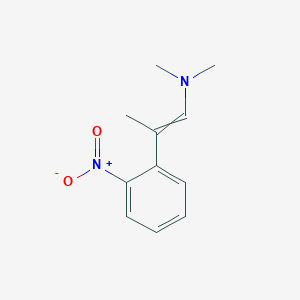

![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
